Fmoc-D-4-acetamidophe
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Overview
Description
It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C26H24N2O5 and a molecular weight of 444.48 g/mol.
Mechanism of Action
Target of Action
Fmoc-D-4-acetamidophe is a derivative of the amino acid phenylalanine, with an acetyl group attached to the nitrogen atom of the phenyl ring . The primary target of this compound is the amine group of amino acids, which it protects during peptide synthesis .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amine group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of peptides of significant size and complexity . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
Its properties such as purity, density, and boiling point have been characterized .
Result of Action
The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the selective coupling of amino acids . This enables the synthesis of complex peptides, which are crucial in biological research and drug development .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is stable at temperatures of 2-8 °C , and its protective action is base-labile, meaning it can be removed under basic conditions . These factors must be carefully controlled during peptide synthesis to ensure the successful protection and deprotection of the amine group .
Biochemical Analysis
Biochemical Properties
. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The specific cellular effects of Fmoc-D-4-acetamidophe are not well-studied. Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. The Fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Metabolism plays important functions in dictating stem cell behaviors .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-4-acetamidophe typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-4-acetamidophe undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Fmoc-D-4-acetamidophe has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of biocompatible materials and hydrogels for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Similar in structure but lacks the acetamido group.
Fmoc-tyrosine: Contains a hydroxyl group instead of an acetamido group.
Fmoc-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-D-4-acetamidophe is unique due to its acetamido group, which provides additional functionalization options compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKWDQVBLTUAW-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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